1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-3-propoxyindazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-6-16-12-10-5-4-9(8-15)7-11(10)14(2)13-12/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIHKAIUKRMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN(C2=C1C=CC(=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-propoxybenzaldehyde, the synthesis can proceed through the following steps:
Nitration: Nitration of 3-propoxybenzaldehyde to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine.
Cyclization: Cyclization of the amine with a suitable reagent to form the indazole ring.
Formylation: Introduction of the formyl group at the sixth position using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-Methyl-3-propoxy-1H-indazole-6-carboxylic acid.
Reduction: 1-Methyl-3-propoxy-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Key Reactions
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Aldehyde group can be oxidized to form carboxylic acid. | 1-Methyl-3-propoxy-1H-indazole-6-carboxylic acid |
| Reduction | Aldehyde can be reduced to an alcohol. | 1-Methyl-3-propoxy-1H-indazole-6-methanol |
| Substitution | Propoxy group can be replaced with other functional groups. | Various substituted indazole derivatives |
Chemistry
In synthetic organic chemistry, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde serves as an important intermediate for synthesizing more complex indazole derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of indazoles exhibit significant antimicrobial activity against various pathogens. The presence of the propoxy group may enhance this activity compared to other substituents .
- Anticancer Activity : Indazole derivatives have shown promise in cancer research, particularly as inhibitors of key proteins involved in cell cycle regulation. Studies have demonstrated that modifications at the indazole ring can lead to compounds with potent anticancer effects .
Medicine
The therapeutic potential of this compound is being investigated in the context of various diseases:
- Checkpoint Kinase Inhibitors : Some studies focus on indazole derivatives as checkpoint kinase inhibitors, which play a crucial role in cancer cell cycle regulation .
- Tubulin Polymerization Inhibitors : Research has also highlighted the ability of certain indazole compounds to inhibit tubulin polymerization, which is vital for cancer cell division .
Material Science
In industrial applications, this compound is explored for its utility in developing new materials and chemical processes due to its unique chemical properties and reactivity.
Case Study 1: Anticancer Properties
A study evaluated various indazole derivatives' effects on cancer cell lines, focusing on their ability to induce apoptosis and inhibit cell proliferation. The results indicated that specific modifications at the indazole core significantly enhanced anticancer activity compared to unmodified compounds .
Case Study 2: Antimicrobial Activity
Research conducted on a series of indazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of different substituents, including propoxy groups, was found to influence the overall antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity Score | Key Structural Features | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | 0.99 | Methyl (1), aldehyde (6) | Lacks propoxy group at position 3 |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | 0.81 | Pyrazole ring, aldehyde (benzene position 4) | Pyrazole instead of indazole; aldehyde on benzene |
| 1-Benzyl-1H-pyrazole-4-carbaldehyde | 63874-95-3 | 0.75 | Benzyl (1), pyrazole, aldehyde (4) | Pyrazole core; bulky benzyl substituent |
| 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 | 0.74 | Methyl (1), aldehyde (3) | Aldehyde at position 3 instead of 6 |
Structural and Electronic Analysis
1-Methyl-1H-indazole-6-carbaldehyde (CAS 1092351-51-3) :
The closest analog (similarity 0.99) shares the methyl group and aldehyde but lacks the propoxy group at position 3. This absence reduces lipophilicity and may increase solubility in polar solvents. The electron-withdrawing aldehyde at position 6 directs electrophilic substitution to position 4 or 5, whereas the propoxy group in the target compound could alter regioselectivity .- 1-Methyl-1H-indazole-3-carbaldehyde (CAS 4002-83-9): Positional isomerism (aldehyde at position 3 vs. 6) significantly impacts electronic distribution.
Pyrazole Derivatives (e.g., 99662-34-7, 63874-95-3) :
Pyrazole-based analogs exhibit lower similarity (0.75–0.81) due to the absence of the fused benzene ring. The benzyl group in 63874-95-3 introduces steric bulk, limiting conformational flexibility compared to the propoxy group in the target compound.
Physicochemical and Reactivity Trends
- Lipophilicity: The propoxy group in the target compound increases logP (octanol-water partition coefficient) relative to analogs with smaller substituents (e.g., methyl or hydrogen). This enhances membrane permeability, a critical factor in drug design.
- Reactivity : The aldehyde at position 6 in the target compound is sterically accessible for reactions like Schiff base formation, unlike the position 3 aldehyde in 4002-83-9, which may be hindered by adjacent substituents.
- Thermal Stability : Bulky groups (e.g., benzyl in 63874-95-3) may lower melting points compared to the target compound’s propoxy group, which balances flexibility and stability.
Biological Activity
1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a synthetic compound belonging to the indazole family, characterized by its unique structural features including a methyl group, a propoxy substituent, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas.
Chemical Structure and Properties
The indazole core of this compound consists of a five-membered ring containing two nitrogen atoms, which contributes to its heterocyclic nature. The structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar indazole derivatives have been reported to inhibit specific protein kinases, which are critical in cellular signaling pathways associated with cancer progression and metastasis. For instance, compounds with analogous structures have demonstrated the ability to impede the growth of various cancer cell lines by targeting these pathways .
Table 1: Comparison of Indazole Derivatives and Their Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Methyl and propoxy substituents | Anticancer activity |
| 1-Methyl-3-(propylthio)-1H-indazole | Propylthio instead of propoxy | Anticancer activity |
| 5-Bromo-1H-indazole | Bromine substitution at position 5 | Kinase inhibition |
Anti-inflammatory and Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and neuroprotective activities. These effects are hypothesized to arise from its ability to modulate inflammatory pathways and protect neuronal cells from damage .
The biological activity of this compound is believed to be mediated through its interactions with various biological targets, particularly protein kinases. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess these interactions. Initial findings indicate that modifications on the indazole core can significantly influence binding affinity and specificity .
Case Studies
A notable study involving the synthesis and evaluation of various indazole derivatives highlighted the efficacy of this compound in inhibiting tumor cell growth in vitro. The study utilized multiple cancer cell lines, demonstrating a dose-dependent response to treatment with this compound. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde?
Methodological Answer: The synthesis typically involves functionalization of the indazole core. A plausible route includes:
- Step 1: Methylation at the indazole N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Propoxylation at the C3 position via nucleophilic substitution with propyl bromide and a base like NaH.
- Step 3: Formylation at C6 using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of a hydroxymethyl precursor with MnO₂ in dichloromethane .
Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography. Final product purity (>95%) can be confirmed via HPLC .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX for structure refinement. Collect single-crystal data and refine with SHELXL to confirm bond lengths/angles and detect disorder .
- Spectroscopy: ¹H/¹³C NMR to verify substituent positions; IR for aldehyde functional group (stretch ~1700 cm⁻¹).
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention time with standards .
Q. What solvent systems are suitable for solubility and stability studies?
Methodological Answer:
- Solubility: Test in DMSO (high solubility for biological assays), dichloromethane (synthetic reactions), and aqueous buffers (e.g., PBS with <1% DMSO for in vitro work).
- Stability: Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4°C, 25°C, 40°C). Monitor via UV-Vis spectroscopy (λ_max for aldehyde ~280 nm) .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., kinases)?
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) with kinase crystal structures (PDB). Validate via SPR (surface plasmon resonance) to measure binding affinity (KD).
- Mechanistic Studies: Perform enzyme inhibition assays (e.g., ADP-Glo™ for kinases) at varying concentrations (1 nM–100 µM). Analyze IC₅₀ values and compare with known inhibitors .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Optimization: Standardize conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies).
- Data Cross-Validation: Use orthogonal methods (e.g., Western blot for target inhibition alongside cell viability assays).
- Statistical Analysis: Apply bootstrap resampling to assess reproducibility (e.g., 95% confidence intervals for IC₅₀ values) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Modification Sites: Systematically vary substituents at C3 (propoxy chain length) and C6 (aldehyde to carboxylic acid or amide).
- SAR Workflow:
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in crystallographic data?
Methodological Answer:
Q. What analytical methods resolve synthetic byproducts or degradation products?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
